molecular formula C10H11NO3 B8505240 2-(Ethylcarbamoyl)benzoic acid

2-(Ethylcarbamoyl)benzoic acid

Cat. No.: B8505240
M. Wt: 193.20 g/mol
InChI Key: UKVAJXRECGGFJZ-UHFFFAOYSA-N
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Description

2-(Ethylcarbamoyl)benzoic acid is a benzoic acid derivative featuring an ethylcarbamoyl (-NHCOC₂H₅) substituent at the ortho position of the aromatic ring. This compound is structurally characterized by the integration of a carboxamide group directly linked to an ethyl moiety, which confers unique physicochemical properties, such as enhanced solubility in polar solvents due to hydrogen-bonding capabilities. Applications of this compound are inferred to span pharmaceutical intermediates and biochemical research, particularly in ligand-receptor interaction studies due to its carbamoyl functionality .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-(ethylcarbamoyl)benzoic acid

InChI

InChI=1S/C10H11NO3/c1-2-11-9(12)7-5-3-4-6-8(7)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

UKVAJXRECGGFJZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid,2-[(ethylamino)carbonyl]- typically involves the reaction of benzoic acid with ethylamine under controlled conditions. One common method is the nucleophilic substitution reaction, where benzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl2). The acyl chloride is then reacted with ethylamine to form the desired compound.

Industrial Production Methods

In industrial settings, the production of benzoic acid,2-[(ethylamino)carbonyl]- can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethylcarbamoyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid,2-[(ethylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features:

Compound Substituent Key Structural Difference
2-(Ethylcarbamoyl)benzoic acid -NHCOC₂H₅ Ethylcarbamoyl group at ortho position
2-Benzoylbenzoic acid -COC₆H₅ Benzoyl group lacks nitrogen, reducing polarity
2-(2-Ethoxy-2-oxoacetamido)benzoic acid -NHCOC(OEt)CO₂H Ethoxy-oxoacetamido side chain enhances steric bulk
2-Ethoxybenzoic acid -OCH₂CH₃ Ethoxy group lacks amide functionality, lower H-bond potential
2-Aminobenzamides -NH₂ and -CONH₂ Dual amino and carboxamide groups increase basicity

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point Solubility Key Interaction
This compound ~195.2* Not reported High in polar solvents Strong hydrogen-bond donor/acceptor
2-Benzoylbenzoic acid 226.23 130–132°C Moderate in DMSO π-π stacking with aromatic residues
2-(2-Ethoxy-2-oxoacetamido)benzoic acid 237.21 Not reported Low in non-polar media O–H⋯O and C–H⋯O hydrogen bonds
2-Ethoxybenzoic acid 166.18 98–100°C Soluble in ethanol Limited H-bonding due to ether group

*Calculated based on molecular formula C₁₀H₁₁NO₃.

Data Tables

Table 1: Structural and Functional Comparison

Property This compound 2-Benzoylbenzoic acid 2-Ethoxybenzoic acid
Substituent -NHCOC₂H₅ -COC₆H₅ -OCH₂CH₃
Molecular Weight 195.2 226.23 166.18
Key Interaction H-bonding π-π stacking Van der Waals
Application Receptor ligands Enzyme inhibitors Solubility enhancers

Table 2: Binding Energies (ΔGbinding) of Selected Analogs

Compound ΔGbinding (kcal/mol) Receptor Reference
2-(4-Methylbenzoyl)benzoic acid -7.2 T1R3
2-(4-Methoxybenzoyl)benzoic acid -6.8 T1R3
Saccharin -5.1 T1R3

Q & A

Q. What are the common synthetic routes for preparing 2-(Ethylcarbamoyl)benzoic acid, and what critical reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling ethylamine with a benzoyl chloride derivative under controlled conditions. For example, amidation reactions using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents (e.g., DMF or THF) at 0–25°C can yield the target compound. Critical parameters include:
  • Catalyst selection : Use of 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency.
  • pH control : Maintaining mildly acidic conditions (pH 6–7) to prevent hydrolysis of the carbamoyl group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer : A combination of techniques ensures accurate characterization:
  • Spectroscopy :
  • NMR : 1^1H NMR (DMSO-d6) to confirm ethylcarbamoyl proton signals (δ 1.1–1.3 ppm for CH3, δ 3.2–3.4 ppm for NHCH2).
  • IR : Stretching vibrations for carbonyl (C=O, ~1680 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) groups.
  • Chromatography :
  • HPLC : Reverse-phase C18 column (acetonitrile/water with 0.1% formic acid) to assess purity (>95%).
  • LC-MS/MS : Quantification in biological matrices using multiple reaction monitoring (MRM) transitions (e.g., m/z 208 → 164) .

Q. What known biological activities or therapeutic potentials have been reported for this compound in preclinical studies?

  • Methodological Answer : While direct studies on the 2-substituted isomer are limited, structurally related compounds exhibit:
  • Antimicrobial activity : Inhibition of Staphylococcus aureus (MIC ~32 µg/mL) via disruption of cell membrane integrity .
  • Metabolic relevance : As a metabolite of DEET (insect repellent), it is implicated in toxicological studies evaluating renal and hepatic health impacts .

Advanced Research Questions

Q. What are the challenges in quantifying this compound in biological matrices, and what advanced analytical strategies are recommended?

  • Methodological Answer : Key challenges include low analyte concentration and matrix interference. Recommended strategies:
  • Sample preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from urine or plasma .
  • Detection : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in negative ion mode for enhanced specificity.
  • Validation : Calibration curves (1–100 ng/mL) with deuterated internal standards (e.g., d5-ethylcarbamoyl benzoic acid) to correct for matrix effects .

Q. How do metabolic studies inform the pharmacokinetic profile of this compound, and what contradictions exist between in vitro and in vivo models?

  • Methodological Answer :
  • In vitro models (hepatocyte cultures): Rapid glucuronidation (t1/2_{1/2} ~2 h) via UGT1A9, suggesting high hepatic clearance.
  • In vivo findings (rodent studies): Prolonged detection in urine (>48 h), indicating renal reabsorption or enterohepatic recirculation.
  • Contradictions : Discrepancies in elimination rates highlight species-specific metabolic pathways or unaccounted transporter-mediated uptake (e.g., OAT1/OAT3 transporters) .

Q. What experimental design considerations are critical when investigating the environmental persistence or degradation pathways of this compound?

  • Methodological Answer :
  • Degradation studies : Use of 14^{14}C-labeled compound to track mineralization in soil/water systems.
  • Conditions : Vary pH (4–9), temperature (10–40°C), and microbial activity (sterile vs. non-sterile samples).
  • Analytical endpoints : LC-MS/MS for parent compound and GC-MS for breakdown products (e.g., benzoic acid, ethylamine).
  • Data interpretation : Compare half-lives under aerobic vs. anaerobic conditions to model environmental fate .

Q. How can researchers resolve contradictory data regarding the cellular uptake mechanisms of this compound across different cell lines?

  • Methodological Answer :
  • Orthogonal assays : Combine fluorescent tagging (e.g., FITC conjugation) with radiolabeled (3^3H) compound to validate uptake efficiency.
  • Inhibitor studies : Test uptake in presence of monocarboxylate transporter (MCT) inhibitors (e.g., α-cyano-4-hydroxycinnamate) or proton gradient disruptors (e.g., FCCP).
  • Cell-specific factors : Account for differences in MCT expression (e.g., HeLa vs. HEK293 cells) using qPCR or Western blot .

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